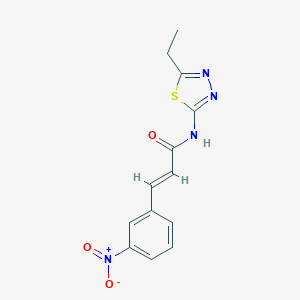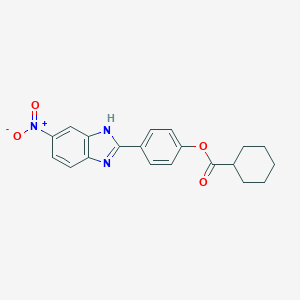![molecular formula C18H23N5O5S B335401 METHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B335401.png)
METHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-tert-butyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsCommon reagents used in these reactions include acetic acid, dimethylformamide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-tert-butyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, strong acids or bases for hydrolysis, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while hydrolysis of the ester would produce a carboxylic acid .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of METHYL 6-(TERT-BUTYL)-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro-triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene core may also play a role in binding to specific proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-tert-butyl-2-{[(3-amino-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 6-tert-butyl-2-{[(3-methyl-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 6-tert-butyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the nitro-triazole moiety, which imparts specific reactivity and potential biological activity not found in similar compounds .
Propriétés
Formule moléculaire |
C18H23N5O5S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
methyl 6-tert-butyl-2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H23N5O5S/c1-18(2,3)10-5-6-11-12(7-10)29-15(14(11)16(25)28-4)20-13(24)8-22-9-19-17(21-22)23(26)27/h9-10H,5-8H2,1-4H3,(H,20,24) |
Clé InChI |
UHNKQUIWLXUNQN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B335323.png)
![5-(4-Ethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335324.png)

![Dimethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B335328.png)

![Methyl 6-tert-butyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335330.png)

![Butyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B335332.png)


![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(4-methoxyphenyl)carbamimidothioate](/img/structure/B335339.png)
![2-[(4-Bromobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B335340.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B335342.png)
